molecular formula C7H10O B3286287 (1r,6s)-Bicyclo[4.1.0]heptan-2-one CAS No. 82334-95-0

(1r,6s)-Bicyclo[4.1.0]heptan-2-one

Cat. No.: B3286287
CAS No.: 82334-95-0
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,6s)-Bicyclo[4.1.0]heptan-2-one is a bicyclic monoterpenoid ketone characterized by a fused cyclohexane-cyclopropane ring system with a ketone group at the 2-position. Its stereochemistry ((1r,6s)-configuration) confers distinct spatial and electronic properties, influencing reactivity and interactions in synthetic and biological contexts. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(1R,6S)-bicyclo[4.1.0]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFRRXNDRBHMD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,6s)-Bicyclo[4.1.0]heptan-2-one typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of 1,6-heptadiene in the presence of a catalyst such as rhodium or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1r,6s)-Bicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1r,6s)-Bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe for studying enzyme-catalyzed reactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,6s)-Bicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the strain in its bicyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ring Size and Substituents

Bicyclo[2.2.1]heptan-2-one (Norcamphor)
  • Structure: A norbornane derivative with two fused cyclohexane rings (bridgehead positions: 2.2.1 system).
  • Key Differences: Higher ring strain due to the smaller cyclopropane-like bridge, enhancing reactivity in Diels-Alder reactions . Norcamphor derivatives, such as D-camphor, exhibit higher rigidity and are widely used in fragrances and medicinal applications .
7-Oxabicyclo[4.1.0]heptan-2-one Derivatives
  • Structure : Incorporates an oxygen atom in the 7-position (e.g., 3-methyl-6-isopropyl-7-oxabicyclo[4.1.0]heptan-2-one).
  • Key Differences :
    • The oxygen atom increases polarity, improving solubility in polar solvents .
    • Found in plant essential oils (e.g., Eleagus commutata), contributing to antimicrobial properties .
Nitro-Substituted Derivatives
  • Example : (1R,6S,7R)-7-Nitro-5,5-dimethyl-bicyclo[4.1.0]heptan-2-one (4b).
  • Key Differences :
    • Nitro groups enhance electrophilicity, enabling asymmetric conjugate additions (e.g., with bromonitromethane) .
    • High enantiomeric excess (95% ee) and yields (95%) make these derivatives valuable in chiral synthesis .
Acid-Catalyzed Rearrangements
  • Target Compound : Undergoes acid-catalyzed ring-opening or rearrangement, influenced by substituents.
  • 6-Methyl Derivative : Rearranges in acetic acid to yield distinct products compared to the unsubstituted parent compound, demonstrating the impact of steric effects .
Functionalization at Bridgehead Positions
  • Example : (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one (18).
    • Benzyloxy groups act as protective moieties, enabling selective functionalization in nucleoside synthesis .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting/Boiling Point Enantiomeric Excess (ee) Biological Activity
(1r,6s)-Bicyclo[4.1.0]heptan-2-one C₇H₁₀O 110.16 None Not reported N/A Intermediate in synthesis
7-Nitro-5,5-dimethyl derivative (4b) C₉H₁₁NO₃ 181.19 Nitro, dimethyl White solid 95% Chiral building block
6-Methyl derivative C₈H₁₂O 124.18 Methyl Not reported N/A Alters rearrangement pathways
7-Oxabicyclo[4.1.0]heptan-2-one C₆H₈O₂ 112.13 Oxygen bridge Not reported N/A Antimicrobial

Biological Activity

Overview

(1r,6s)-Bicyclo[4.1.0]heptan-2-one, commonly referred to as norcarane, is a bicyclic organic compound with the molecular formula C7H10O. Its unique structural features and reactivity make it a subject of interest in various fields, including organic chemistry and medicinal research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fused ring structure that combines a cyclohexane ring with a cyclopropane ring. This configuration contributes to its distinctive chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC7H10O
CAS Number5771-58-4
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound can influence enzyme-catalyzed reactions, acting as a probe for biological pathways.
  • Cell Signaling : It modulates critical signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival.
  • Antioxidant Activity : It reduces reactive oxygen species (ROS) production, thereby protecting cells from oxidative stress.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative properties:

  • Mechanism : It induces phase II carcinogen-metabolizing enzymes and inhibits prenyl-transferase activity.
  • Effects on Cancer Cells : Studies have shown that it increases autophagy and DNA damage repair while reducing tumor-induced immunosuppression by lowering circulating Vascular Endothelial Growth Factor (VEGF) levels .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects:

  • Pathway Modulation : It modulates NF-κB and IκBα pathways, leading to reduced expression of pro-inflammatory cytokines such as IL-1β and IL-6 .

Antioxidant Activity

This compound acts as an antioxidant by:

  • Reducing ROS production.
  • Modulating the activity of antioxidant enzymes like superoxide dismutase and catalase .

Study 1: Antiproliferative Activity in Cancer Cell Lines

A study investigated the effects of this compound on B16F10 melanoma cells. The results indicated that the compound induced apoptosis characterized by chromatin condensation and activation of caspase-3 .

Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, treatment with this compound resulted in significant reductions in inflammation markers following induced inflammatory responses .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotable Differences
Bicyclo[2.2.1]heptaneLimited biological activityMore rigid structure
Bicyclo[3.1.0]hexan-2-oneModerate reactivityDifferent ring fusion pattern
This compoundSignificant antiproliferative and anti-inflammatory effectsUnique structural features enhance bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,6s)-Bicyclo[4.1.0]heptan-2-one
Reactant of Route 2
Reactant of Route 2
(1r,6s)-Bicyclo[4.1.0]heptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.